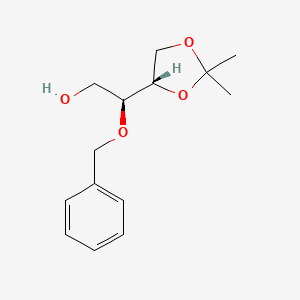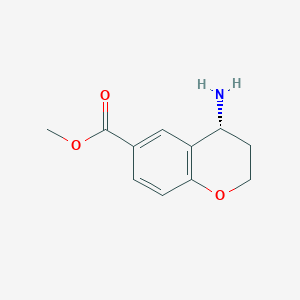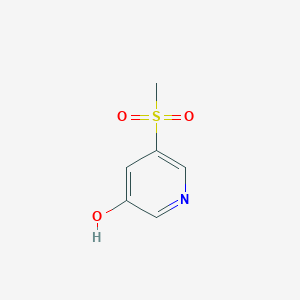
5-(Methylsulfonyl)-3-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a methylsulfonyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-3-pyridinol typically involves the introduction of the methylsulfonyl group onto a pyridine ring. One common method is the sulfonylation of 3-hydroxypyridine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Methylsulfonyl)-3-pyridinecarboxaldehyde.
Reduction: Formation of 5-(Methylthio)-3-pyridinol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
5-(Methylsulfonyl)-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(Methylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-(Methylthio)-3-pyridinol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-Hydroxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
5-(Methylsulfonyl)-2-pyridinol: Similar but with the hydroxyl group at the second position instead of the third.
Uniqueness
5-(Methylsulfonyl)-3-pyridinol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
910649-53-5 |
|---|---|
分子式 |
C6H7NO3S |
分子量 |
173.19 g/mol |
IUPAC 名称 |
5-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-2-5(8)3-7-4-6/h2-4,8H,1H3 |
InChI 键 |
YSZJVVMCWVOLHW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=CC(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


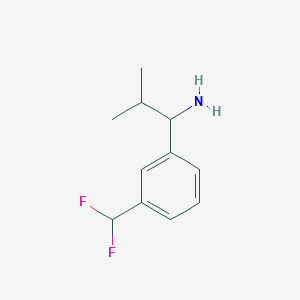
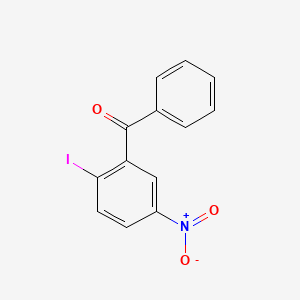
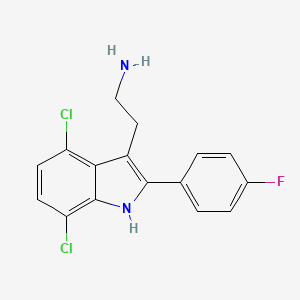
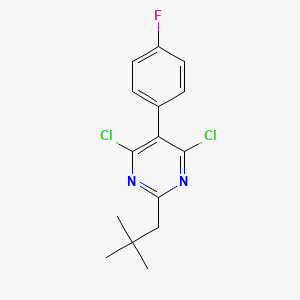
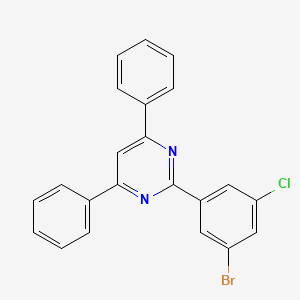

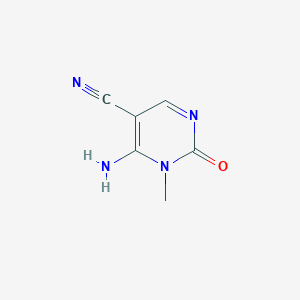


![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
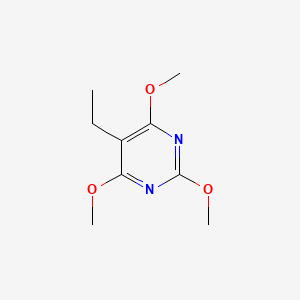
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
